molecular formula C18H24N2O B5057088 N'-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine

N'-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine

Cat. No.: B5057088
M. Wt: 284.4 g/mol
InChI Key: HFKWIDHLLXDVDI-UHFFFAOYSA-N
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Description

N’-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-phenylphenol with 1,4-dibromobutane to form 4-(2-phenylphenoxy)butane. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various alkyl or aryl groups.

Scientific Research Applications

N’-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

N'-[4-(2-phenylphenoxy)butyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c19-12-14-20-13-6-7-15-21-18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-5,8-11,20H,6-7,12-15,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKWIDHLLXDVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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